(1R,2R)-2-methoxycyclobutan-1-ol
Description
“(1R,2R)-2-Methoxycyclobutan-1-ol” is a chiral cyclobutane derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents on adjacent carbons of a strained four-membered ring. Its molecular formula is C₅H₁₀O₂, with a molecular weight of 102.13 g/mol . However, a critical discrepancy exists in the provided evidence: the CAS number 19110-40-8 is attributed to both this compound () and the unrelated cyclopentanol derivative 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (). This inconsistency suggests either a typographical error or mislabeling in one of the sources, requiring verification from authoritative databases like SciFinder or PubChem for resolution.
Properties
IUPAC Name |
(1R,2R)-2-methoxycyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKAFGTURMDKNS-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methoxycyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted precursor, such as a 1,2-dihalide or a 1,2-diol, in the presence of a base or an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high optical purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-methoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-methoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,2R)-2-methoxycyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes .
Comparison with Similar Compounds
Ring Strain and Reactivity
- Cyclobutane Core : The four-membered ring in “this compound” imposes significant angle strain (~30° deviation from ideal tetrahedral geometry), enhancing its reactivity in ring-opening or functionalization reactions compared to less-strained cyclopentane derivatives .
- Cyclopentane Analog: The five-membered ring in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () experiences minimal strain, favoring stability and diverse functionalization pathways, such as nucleophilic substitutions at the amine group .
Functional Group Influence
- Methoxy vs. In contrast, the amino group in the cyclopentanol derivative (pKa ~9–11 for amines) introduces basicity and hydrogen-bonding capabilities, expanding its utility in coordination chemistry or drug design .
- Hydrophobicity: Ethyl dodecanoate (), a linear ester, lacks ring strain but exhibits high lipophilicity due to its long alkyl chain, making it suitable for applications in surfactants or flavoring agents .
Biological Activity
(1R,2R)-2-methoxycyclobutan-1-ol is a cyclic organic compound with the molecular formula CHO. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological and toxicological research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and safety profile.
- Molecular Formula : CHO
- Molecular Weight : 86.13 g/mol
- Structure : The compound features a cyclobutane ring with a methoxy group and a hydroxyl group, influencing its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, which can be crucial for developing new antibacterial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The above table summarizes the MIC values for different bacterial strains, indicating that this compound has varying levels of effectiveness against these pathogens.
Case Studies
- Antibacterial Activity : A study conducted on the extract of soft corals from Mauritius revealed that compounds similar to this compound demonstrated significant antibacterial properties. The research emphasized the potential of these natural products in combating antibiotic-resistant bacteria .
- Toxicological Profile : Toxicity assessments have shown that while this compound possesses antimicrobial properties, it also requires careful evaluation regarding its safety for human use. Reports indicate that at higher concentrations, it may cause skin irritation .
The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Research Findings
Recent studies have focused on the pharmacological potential of this compound in various fields:
- Pharmaceutical Applications : Its structural properties suggest potential as a scaffold in drug design for new antibiotics or antifungal agents.
- Natural Product Chemistry : Investigations into its natural sources and synthesis methods are ongoing to explore sustainable production routes.
Safety and Toxicity
While this compound shows promise in various applications, its safety profile must be thoroughly evaluated. Current data indicate that it can cause skin irritation upon contact and should be handled with care in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
